molecular formula C19H14Cl2N4OS B2426888 4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894044-54-3

4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2426888
CAS No.: 894044-54-3
M. Wt: 417.31
InChI Key: FQRMABVSRFELML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4OS and its molecular weight is 417.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS Number: 894044-54-3) is a compound characterized by its complex structure involving thiazole and triazole moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article delves into the biological activity of this compound, supported by data tables and recent research findings.

The structural formula of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₉H₁₄Cl₂N₄OS
Molecular Weight417.3 g/mol
CAS Number894044-54-3

Anticonvulsant Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticonvulsant properties. For instance, a study highlighted that thiazole derivatives with para-halogen substitutions on phenyl rings showed enhanced anticonvulsant activity. Specifically, compounds with a median effective dose (ED50) significantly lower than standard medications like ethosuximide were noted .

Case Study:
In a comparative study of thiazolo[3,2-b][1,2,4]triazole derivatives, it was observed that certain analogs demonstrated effective seizure protection in animal models. The structure-activity relationship (SAR) suggested that the presence of electron-withdrawing groups such as Cl and Br on the phenyl ring was crucial for enhancing anticonvulsant efficacy. The compound was among those tested and showed promising results in preliminary evaluations .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Research Findings:

  • Cytotoxicity Testing: A recent study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives against human cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast). The IC50 values indicated that compounds with similar structural features to the target compound exhibited significant cytotoxicity with values often below that of standard treatments like doxorubicin .
  • Mechanism of Action: The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways related to proliferation and survival. For instance, compounds were shown to interact with Bcl-2 proteins, which are critical regulators of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl and thiazole rings significantly influence biological activity. The following observations were made:

  • Electron-Withdrawing Groups: The presence of halogen substituents (e.g., Cl or Br) enhances activity.
  • Hydrophobic Interactions: Compounds that establish strong hydrophobic contacts with target proteins tend to exhibit higher potency against cancer cell lines.

Data Summary

Activity TypeModel/Cell LineIC50/ED50 ValueReference
AnticonvulsantMES Model<20 mg/kg
AnticancerA549 Cell Line<10 µM
AnticancerNIH/3T3 Cell Line<5 µM

Properties

IUPAC Name

4-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4OS/c20-14-5-1-12(2-6-14)17-23-19-25(24-17)16(11-27-19)9-10-22-18(26)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMABVSRFELML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.